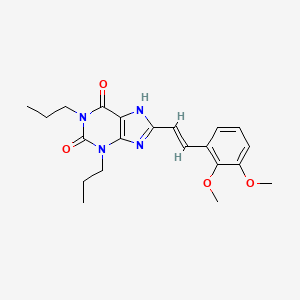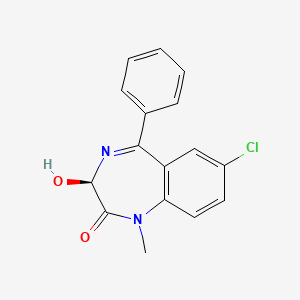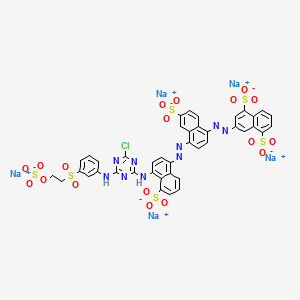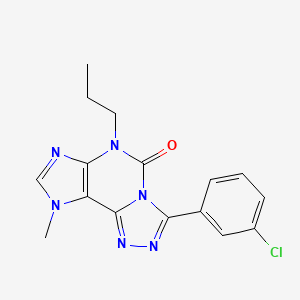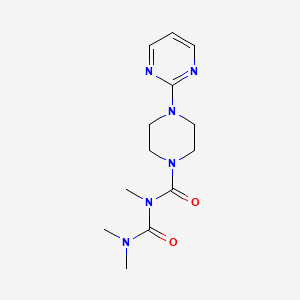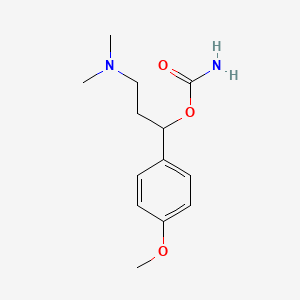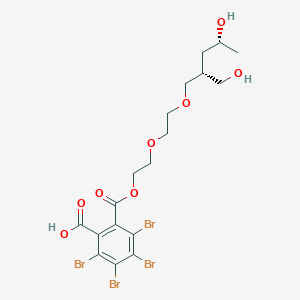
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester is a complex organic compound known for its unique chemical properties and applications. This compound is a derivative of benzenedicarboxylic acid, with multiple bromine atoms and ester groups, making it a valuable substance in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester involves multiple steps, starting with the bromination of benzenedicarboxylic acid. The brominated intermediate is then subjected to esterification reactions with diethylene glycol and propylene glycol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various derivatives of benzenedicarboxylic acid, such as alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its bromine atoms and ester groups. These interactions can lead to various biochemical and chemical effects, such as inhibition of enzyme activity or modification of molecular structures. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol .
- Bis(2-ethylhexyl) tetrabromophthalate .
- 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate .
Uniqueness
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester stands out due to its specific ester groups and the presence of multiple bromine atoms, which confer unique chemical properties and reactivity. These characteristics make it particularly valuable in applications requiring high thermal stability and resistance to degradation .
Properties
CAS No. |
74113-75-0 |
|---|---|
Molecular Formula |
C18H22Br4O8 |
Molecular Weight |
686.0 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-[2-[2-[(2R,4R)-4-hydroxy-2-(hydroxymethyl)pentoxy]ethoxy]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C18H22Br4O8/c1-9(24)6-10(7-23)8-29-3-2-28-4-5-30-18(27)12-11(17(25)26)13(19)15(21)16(22)14(12)20/h9-10,23-24H,2-8H2,1H3,(H,25,26)/t9-,10-/m1/s1 |
InChI Key |
CCOUQKLDXCJLRZ-NXEZZACHSA-N |
Isomeric SMILES |
C[C@H](C[C@H](CO)COCCOCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)O |
Canonical SMILES |
CC(CC(CO)COCCOCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


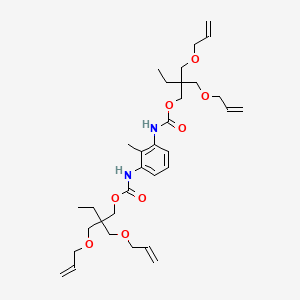
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
